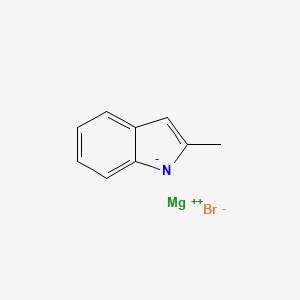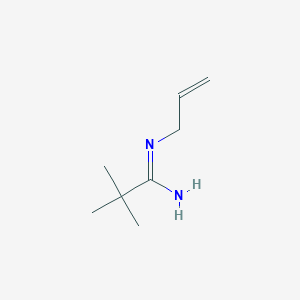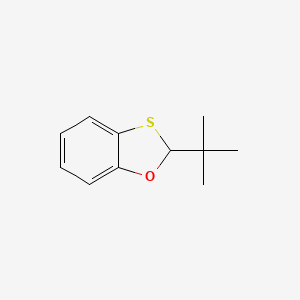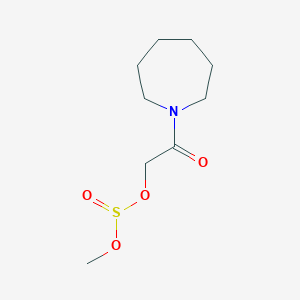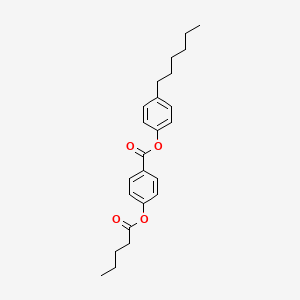
Lead--sulfanylidenemolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead–sulfanylidenemolybdenum (1/1) is a compound that combines lead, sulfur, and molybdenum
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lead–sulfanylidenemolybdenum (1/1) typically involves the reaction of lead salts with molybdenum sulfide under controlled conditions. One common method involves the use of lead nitrate and ammonium molybdate in the presence of hydrogen sulfide gas. The reaction is carried out at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
Industrial production of lead–sulfanylidenemolybdenum (1/1) may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and specific reaction vessels can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Lead–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and molybdenum oxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Lead–sulfanylidenemolybdenum (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can facilitate reduction reactions.
Substituting Agents: Halogens, acids, and bases can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxide (PbO) and molybdenum oxide (MoO3).
Reduction: Elemental lead (Pb) and molybdenum (Mo).
Substitution: Various lead and molybdenum compounds depending on the substituting agent used.
科学的研究の応用
Lead–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
作用機序
The mechanism of action of lead–sulfanylidenemolybdenum (1/1) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Lead sulfide (PbS): A compound with similar lead and sulfur components but lacking molybdenum.
Molybdenum disulfide (MoS2): Contains molybdenum and sulfur but no lead.
Lead molybdate (PbMoO4): Combines lead and molybdenum but in an oxide form.
Uniqueness
Lead–sulfanylidenemolybdenum (1/1) is unique due to its combination of lead, sulfur, and molybdenum, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the combined properties of these elements are required.
特性
CAS番号 |
51845-94-4 |
|---|---|
分子式 |
MoPbS |
分子量 |
335 g/mol |
InChI |
InChI=1S/Mo.Pb.S |
InChIキー |
IEHPXOOVZNTMMJ-UHFFFAOYSA-N |
正規SMILES |
S=[Mo].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
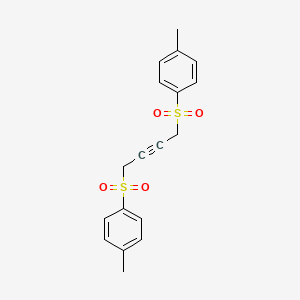
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
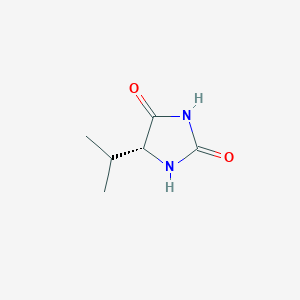

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
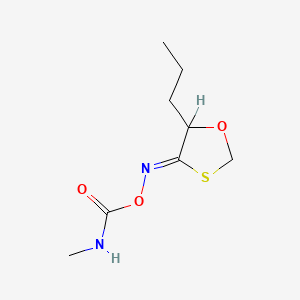
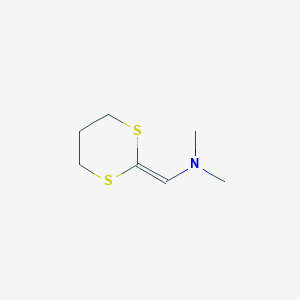
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
